8-Bromo-7-(difluoromethoxy)quinoline
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Overview
Description
8-Bromo-7-(difluoromethoxy)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-(difluoromethoxy)quinoline typically involves the bromination of 7-(difluoromethoxy)quinoline. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-(difluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
8-Bromo-7-(difluoromethoxy)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-7-(difluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 6-Bromo-4-(difluoromethoxy)quinoline
- 8-Bromo-7-hydroxyquinoline
- 7-Fluoro-8-(difluoromethoxy)quinoline
Comparison: 8-Bromo-7-(difluoromethoxy)quinoline is unique due to the specific positioning of the bromine and difluoromethoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C10H6BrF2NO |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
8-bromo-7-(difluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-7(15-10(12)13)4-3-6-2-1-5-14-9(6)8/h1-5,10H |
InChI Key |
SNHOGLORXIPUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)OC(F)F)Br)N=C1 |
Origin of Product |
United States |
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